molecular formula C10H10F3NO B2369268 (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one CAS No. 1280655-40-4

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one

Cat. No.: B2369268
CAS No.: 1280655-40-4
M. Wt: 217.191
InChI Key: OMQVUSLZWXOPAS-VIFPVBQESA-N
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Description

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one is a chemical compound that features a trifluoromethyl group, an amino group, and a phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-trifluoro-1-phenylbutan-1-one and an appropriate amine source.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction. Common bases include sodium hydride or potassium carbonate.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a trifluoromethyl phenyl ketone, while reduction may produce a trifluoromethyl phenyl alcohol.

Scientific Research Applications

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers use it to study the effects of trifluoromethyl groups on biological activity and molecular interactions.

    Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-ol: This compound is similar but has an alcohol group instead of a ketone group.

    (3S)-3-Amino-4,4,4-trifluoro-1-phenylbutanoic acid: This compound features a carboxylic acid group instead of a ketone group.

Uniqueness

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one is unique due to its combination of a trifluoromethyl group, an amino group, and a phenyl group attached to a butanone backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutan-1-one is a fluorinated compound with significant potential in medicinal and organic chemistry. The presence of a trifluoromethyl group, an amino group, and a phenyl group contributes to its unique biological activity and interactions with various molecular targets. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C10_{10}H10_{10}F3_3NO
  • Molecular Weight : 217.19 g/mol
  • Structure : The compound features a butanone backbone with a trifluoromethyl and an amino substituent, enhancing its lipophilicity and reactivity.

The biological activity of this compound primarily involves:

  • Lipophilicity : The trifluoromethyl group increases the compound's affinity for lipid membranes, facilitating cellular uptake.
  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological macromolecules, influencing enzyme activity and receptor interactions.

Medicinal Chemistry

Research indicates that this compound serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have been explored for their potential as inhibitors of specific enzymes, such as dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes treatment .

Toxicological Studies

Initial studies have examined the compound's cytotoxicity. For instance, it has been evaluated for its effects on renal cells, showcasing dose-dependent viability loss under certain conditions . This highlights the importance of understanding its safety profile in therapeutic applications.

Case Studies

  • Enzyme Inhibition : A study demonstrated that derivatives of this compound effectively inhibited DPP-IV in vitro. This suggests potential utility in managing hyperglycemia.
  • Biotransformation : Research involving Pseudomonas putida showed that the compound could undergo biotransformation, leading to various metabolites that may possess distinct biological activities. These transformations are crucial for understanding the environmental impact and metabolic pathways of the compound .

Comparative Analysis

The biological activity of this compound can be compared to similar compounds:

Compound NameStructure TypeBiological Activity
This compoundTrifluoromethyl ketoneEnzyme inhibition (DPP-IV)
(3S)-3-Amino-4,4,4-trifluoro-1-phenylbutanoic acidTrifluoromethyl carboxylic acidPotential anti-inflammatory activity
(3S)-3-Amino-4,4-difluoro-1-phenybutanoneDifluorinated variantReduced lipophilicity; less effective in enzyme binding

Properties

IUPAC Name

(3S)-3-amino-4,4,4-trifluoro-1-phenylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)9(14)6-8(15)7-4-2-1-3-5-7/h1-5,9H,6,14H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQVUSLZWXOPAS-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)C[C@@H](C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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